molecular formula C23H22N4O5S B6518684 methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 933240-50-7

methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6518684
CAS No.: 933240-50-7
M. Wt: 466.5 g/mol
InChI Key: DQWJTDMOSGBYHC-UHFFFAOYSA-N
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Description

The compound methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is a structurally complex molecule featuring a pyrrolidinone core linked to a 1,3,4-oxadiazole ring via a sulfanylacetamido bridge. This benzoate ester derivative integrates multiple pharmacophoric motifs, including the 5-oxopyrrolidine and 1,3,4-oxadiazole moieties, which are commonly associated with biological activities such as antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name

methyl 4-[[2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-14-3-9-18(10-4-14)27-12-16(11-20(27)29)21-25-26-23(32-21)33-13-19(28)24-17-7-5-15(6-8-17)22(30)31-2/h3-10,16H,11-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWJTDMOSGBYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

  • Formation of Pyrrolidinone: : The initial step often involves the synthesis of the 1-(4-methylphenyl)-5-oxopyrrolidine ring through a condensation reaction.

  • Oxadiazole Formation: : The oxadiazole ring is then synthesized by the reaction of the pyrrolidinone intermediate with appropriate hydrazides under specific conditions.

  • Linking Benzene Ring: : The resulting compound is further reacted to attach the benzene ring via an acetamido linkage.

  • Esterification: : The final step involves esterification to form the methyl ester group, which is the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing these steps to maximize yield and minimize impurities. This often requires careful control of reaction conditions such as temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate can undergo several types of chemical reactions:

  • Oxidation: : Oxidative reactions can modify the sulfur or nitrogen atoms, potentially altering the compound's properties.

  • Reduction: : Reduction reactions can also be performed, which may break certain bonds or alter the functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or bases for substitution reactions.

Major Products

The major products depend on the specific reactions. For instance, oxidation might produce sulfoxides or sulfones, while reduction can yield amines or alcohols, and substitution can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is of interest due to its potential therapeutic properties. Studies might explore its use as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological molecules could lead to the development of new drugs.

Industry

In an industrial context, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the creation of specialty chemicals or intermediates in various production processes.

Mechanism of Action

The exact mechanism of action for methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate depends on its application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific biological pathways. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Structural Analogues

The target compound shares core structural features with several synthesized derivatives (Table 1). Key analogues include:

Compound ID Core Structure Modifications Reference
Target Compound 4-Methylphenyl, sulfanylacetamido bridge, benzoate ester N/A
Compound 8 5-Thioxo-4,5-dihydro-1,3,4-oxadiazole, benzoic acid (no ester)
Compound 9 Acetylhydrazine substituent, benzoate ester (lacks oxadiazole-sulfanyl bridge)
Compound 10b Methoxybenzylidene carbohydrazide, dual hydrazine linkages

Key Differences :

  • The target compound uniquely combines a sulfanyl-linked 1,3,4-oxadiazole with a benzoate ester, enhancing lipophilicity compared to the carboxylic acid in Compound 8 .
  • Compound 9 replaces the oxadiazole-sulfanyl bridge with an acetylhydrazine group, reducing steric hindrance and altering electronic properties .

Insights :

  • High yields (>70%) for Compound 9 and 10b suggest robust methodologies for benzoate ester and carbohydrazide synthesis .
Spectroscopic Characterization

Comparative NMR data highlight structural distinctions (Table 3):

Compound ID Diagnostic ¹H/¹³C NMR Signals Reference
Compound 9 1.86 ppm (CH₃ acetyl), 9.87/10.05 ppm (NHNH), 165–173 ppm (C=O)
Compound 10b 8.50 ppm (CH=N imine), 3.80 ppm (OCH₃), 167–172 ppm (C=O)
Target Compound Expected: ~2.30 ppm (4-methylphenyl CH₃), ~7.80 ppm (aromatic H), ~170–175 ppm (ester C=O) N/A

Analysis :

  • The acetyl group in Compound 9 and imine protons in 10b are absent in the target compound, which instead exhibits distinct sulfanyl and oxadiazole-related shifts .
  • The benzoate ester’s carbonyl (~172 ppm in ¹³C NMR) would align with Compound 9 ’s ester signal (171.30 ppm) .

Biological Activity

The compound methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological effects. The structure includes:

  • Oxadiazole moiety : Known for its diverse biological activities.
  • Pyrrolidine ring : Often associated with neuroactive compounds.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Cytotoxicity Studies : A study evaluated various derivatives for their cytotoxic effects against multiple cancer cell lines including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A549). The results indicated significant growth inhibition in HT-1080 cells with an IC50 value of 19.56 µM for a related compound .
  • Mechanism of Action : The mechanism underlying the anticancer activity was linked to apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase . This suggests that the compound may interfere with cellular proliferation pathways.

Antiviral Activity

Although some derivatives demonstrated cytotoxicity against cancer cells, they showed limited antiviral activity against SARS-CoV-2, with effective concentrations exceeding 100 µM . This highlights the specificity of the compound's action towards cancer cells rather than viral pathogens.

Study on Biotransformation

A recent investigation focused on the biotransformation of related oxadiazole compounds. In this study, metabolites were identified after administering a derivative to Wistar rats and Chinchilla rabbits. The metabolites were analyzed using HPLC-MS/MS techniques. Notably, N-hydroxy derivatives were identified as products of biotransformation, indicating metabolic pathways that could influence the pharmacokinetics of such compounds .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
CytotoxicityHT-108019.56Apoptosis via caspase activation
MCF-7Not specifiedNot specified
A549Not specifiedNot specified
AntiviralSARS-CoV-2>100No significant activity

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